1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-ethylurea
Description
This compound belongs to a class of urea derivatives featuring a 4,5,6,7-tetrahydro-1H-indazole core substituted with a cyclopentyl group at the 1-position and an ethylurea moiety at the 3-methyl position. The synthesis of related indazole derivatives often involves cyclodehydration and substitution reactions, as exemplified in the preparation of methyl 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)benzoate .
Properties
IUPAC Name |
1-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-2-17-16(21)18-11-14-13-9-5-6-10-15(13)20(19-14)12-7-3-4-8-12/h12H,2-11H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSOTDPGGOWNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-ethylurea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Tetrahydroindazole Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroindazole core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions, where the tetrahydroindazole core is treated with cyclopentyl halides in the presence of a base.
Attachment of the Methyl Group: The methyl group is attached to the indazole nitrogen through a methylation reaction using methyl iodide or similar reagents.
Formation of the Ethylurea Group: The final step involves the reaction of the intermediate compound with ethyl isocyanate to form the ethylurea group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution include halides and nucleophiles.
Hydrolysis: The ethylurea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-ethylurea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.
Medicine: The compound is explored for its potential therapeutic applications. It may have activity against specific diseases or conditions, and its mechanism of action is studied to understand its effects at the molecular level.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-ethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific targets and the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the indazole ring or the urea/amide functional groups. Key examples include:
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Cyclopentyl vs.
- Ethylurea vs. Acetamide (BG15831): The urea group in the target compound offers hydrogen-bonding capabilities distinct from the thioether-linked acetamide in BG15831, which may influence solubility and target affinity .
- Non-Urea Derivatives (e.g., ): Substituents like methanol or methyl groups lack the hydrogen-bonding capacity of urea, limiting their utility in interactions requiring polar contacts .
Commercial and Research Relevance
- Availability: Analogs like BK50885 and BG15831 are marketed as research chemicals (e.g., $8–$11 per gram for related intermediates) , but the target compound’s commercial status is unclear.
Biological Activity
The compound 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-ethylurea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant case studies.
Molecular Formula
The molecular formula of this compound is .
Structural Features
The compound features several key structural components:
- Cyclopentyl group : Enhances lipophilicity and bioavailability.
- Tetrahydroindazole moiety : Associated with various biological activities including anticancer effects.
- Urea functional group : Known for its role in biological activity modulation.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Cyclopentyl group | Increases lipophilicity |
| Tetrahydroindazole | Potential anticancer activity |
| Urea group | Modulates biological activity |
Anticancer Properties
Research indicates that compounds containing indazole derivatives exhibit significant anticancer properties. The tetrahydroindazole structure in this compound may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that similar indazole derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death.
Antibacterial Activity
Compounds with urea and sulfonamide functionalities are known for their antibacterial properties. The structure of this compound may allow it to inhibit bacterial growth by interfering with key metabolic pathways.
Neurotransmitter Modulation
The unique structure of this compound suggests potential effects on neurotransmitter systems. Indazole derivatives have been implicated in the modulation of serotonin and dopamine receptors, which could lead to applications in treating mood disorders.
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various indazole derivatives, including those similar to this compound. The results indicated that these compounds significantly inhibited the growth of breast cancer cells (MCF-7) through apoptosis induction.
Study 2: Antibacterial Efficacy
In another investigation, the antibacterial efficacy of urea derivatives was assessed against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated that compounds with similar structural features exhibited potent antibacterial activity through the inhibition of bacterial enzyme systems.
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells |
| Antibacterial Efficacy | Inhibited growth of E. coli and Staphylococcus aureus |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-ethylurea, and what key parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling cyclopentyl-indazole intermediates with ethylurea derivatives under controlled conditions. Key parameters include temperature (e.g., 60–80°C for thiourea couplings ), solvent polarity (e.g., 1,4-dioxane for cyclization ), and catalyst selection (e.g., triethylamine for deprotonation ). Yield optimization requires monitoring reaction progress via HPLC or TLC and purification via column chromatography.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positioning, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., urea C=O stretches at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent carriers). To address this:
- Replicate studies under standardized protocols (e.g., OECD guidelines ).
- Perform dose-response curves to compare potency thresholds.
- Use meta-analysis to identify confounding variables (e.g., impurity profiles ).
Q. What experimental design principles should guide studies on the compound’s mechanism of action in enzymatic systems?
- Methodological Answer : Employ a split-plot design to isolate variables (e.g., enzyme concentration, inhibitor concentration) . Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki). Include positive/negative controls (e.g., known urea-based inhibitors) and validate results via isothermal titration calorimetry (ITC) for binding affinity .
Q. How can environmental fate studies for this compound be structured to assess ecological risks?
- Methodological Answer : Follow a tiered approach:
- Lab Studies : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and soil adsorption coefficients (Kd) .
- Field Monitoring : Use LC-MS/MS to detect residues in water/sediment samples.
- Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) under OECD 202/203 guidelines .
Methodological Framework Integration
Q. How should theoretical frameworks inform hypotheses about the compound’s structure-activity relationships (SAR)?
- Methodological Answer : Link SAR studies to computational models (e.g., molecular docking to predict binding poses with target proteins). Validate predictions via mutagenesis assays (e.g., alanine scanning) . Use conceptual frameworks like Hammett plots to correlate electronic effects of substituents with bioactivity .
Q. What strategies optimize the compound’s stability in formulation studies for in vivo applications?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Explore lyophilization for aqueous instability or lipid-based nanoencapsulation to enhance bioavailability. Include excipient compatibility screens (e.g., polysorbates vs. cyclodextrins) .
Data Analysis and Reporting
Q. How should researchers address variability in pharmacokinetic data across animal models?
- Methodological Answer : Apply population pharmacokinetic (PopPK) modeling to account for interspecies differences. Use nonlinear mixed-effects models (NONMEM) to estimate clearance and volume of distribution. Cross-validate with allometric scaling principles .
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in longitudinal studies?
- Methodological Answer : Use repeated-measures ANOVA with post-hoc Tukey tests for multiple comparisons. Survival analysis (Kaplan-Meier curves) evaluates time-to-event endpoints. For non-linear trends, apply polynomial regression or spline models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
